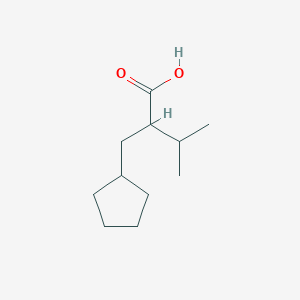

2-(Cyclopentylmethyl)-3-methylbutanoic acid

Description

Historical Context and Discovery Timeline

The historical development of this compound reflects the broader evolution of synthetic organic chemistry and the systematic exploration of substituted carboxylic acid architectures. While specific discovery details for this particular compound are not extensively documented in the literature, its emergence can be traced to the systematic investigation of cycloalkyl-substituted carboxylic acids that began in the mid-20th century. The compound was first assigned Chemical Abstracts Service number 1251251-50-9 and subsequently catalogued in chemical databases including PubChem with identifier 54593810.

The development of this compound is intrinsically linked to advances in synthetic methodology for constructing complex substituted carboxylic acids. Research in organometallic chemistry and carbon-carbon bond formation reactions provided the foundational techniques necessary for synthesizing such structurally complex molecules. The compound's commercial availability through multiple chemical suppliers indicates its recognition as a valuable synthetic intermediate, with companies such as American Elements and Enamine offering it for research purposes.

The timeline of this compound's recognition parallels developments in pharmaceutical chemistry, where branched-chain carboxylic acids have gained importance as building blocks for bioactive molecules. The systematic study of cyclopentyl-containing organic molecules gained momentum as researchers recognized the unique conformational properties imparted by five-membered ring systems. This historical context positions this compound within a broader narrative of expanding chemical space exploration in organic synthesis.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, clearly delineating its structural features. The name indicates a butanoic acid backbone with substitution at the second carbon by a cyclopentylmethyl group and at the third carbon by a methyl group. This nomenclature system provides unambiguous identification of the compound's connectivity and stereochemical relationships.

The molecular structure can be precisely described through multiple chemical representation systems. The compound exhibits molecular formula C₁₁H₂₀O₂ with a molecular weight of 184.28 grams per mole. The Simplified Molecular Input Line Entry System representation is CC(C)C(CC1CCCC1)C(=O)O, which encodes the complete connectivity pattern including the carboxylic acid functionality, the branched methyl groups, and the cyclopentyl ring system.

Structural identification is further enhanced through International Chemical Identifier notation: InChI=1S/C11H20O2/c1-8(2)10(11(12)13)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,12,13). The corresponding InChI Key SPIOVZORWGHRTD-UHFFFAOYSA-N provides a unique, searchable identifier for database queries. The compound exists as an oil at room temperature, indicating relatively low intermolecular forces despite the presence of hydrogen bonding capability through the carboxylic acid group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | |

| Molecular Weight | 184.28 g/mol | |

| Chemical Abstracts Service Number | 1251251-50-9 | |

| PubChem Identifier | 54593810 | |

| Physical State | Oil | |

| MDL Number | MFCD14694967 |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual properties to encompass its role as a representative member of structurally complex carboxylic acids. The compound's unique architecture makes it particularly valuable for studying structure-activity relationships in medicinal chemistry, where the cyclopentyl moiety can impart distinctive conformational constraints and pharmacological properties. Research has demonstrated that cyclopentyl-containing compounds often exhibit enhanced metabolic stability and altered binding profiles compared to their linear alkyl counterparts.

The compound serves as an important building block in synthetic methodology development, particularly in the context of asymmetric synthesis and organocatalysis. The presence of multiple substitution patterns creates opportunities for stereoselective transformations, making it a valuable substrate for testing new catalytic systems. Recent advances in asymmetric covalent organocatalysis have highlighted the importance of structurally diverse carboxylic acid substrates for developing broadly applicable synthetic methods. The compound's structural complexity provides an excellent testing ground for emerging synthetic methodologies.

Furthermore, this compound contributes to the broader understanding of cycloalkyl-substituted carboxylic acids as a chemical class. Research into related compounds, such as 2-(Cyclopentylmethyl)butanoic acid with Chemical Abstracts Service number 14276-86-9, provides comparative data for understanding how structural modifications affect chemical and biological properties. The systematic study of such compounds advances fundamental knowledge in physical organic chemistry, particularly regarding conformational analysis and molecular recognition phenomena.

The compound's research significance is further amplified by its potential applications in materials science and polymer chemistry, where carboxylic acid functionalities serve as key building blocks for constructing complex macromolecular architectures. The unique substitution pattern may impart distinctive properties to resulting polymeric materials, including altered glass transition temperatures, mechanical properties, and degradation characteristics. This multidisciplinary relevance positions this compound as a compound of broad scientific interest extending well beyond traditional organic synthesis applications.

Properties

IUPAC Name |

2-(cyclopentylmethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)10(11(12)13)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIOVZORWGHRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Butanoic Acid Derivatives

One of the most documented approaches to synthesize this compound involves the alkylation of a butanoic acid derivative using cyclopentylmethyl halides (e.g., bromides or chlorides) under basic conditions.

- The butanoic acid derivative is first deprotonated using a strong base such as sodium hydride (NaH) to generate a nucleophilic species.

- Cyclopentylmethyl bromide is then added dropwise to the reaction mixture.

- The reaction is typically conducted in an aprotic solvent under inert atmosphere to prevent side reactions.

- After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification steps such as recrystallization or chromatography.

- Straightforward reaction setup.

- Good control over regioselectivity.

- Moderate to high yields reported.

Industrial Production Considerations

Industrial synthesis often incorporates:

- Use of palladium on carbon catalysts to facilitate alkylation reactions.

- Continuous flow reactors to improve reaction control and scalability.

- Optimization of temperature and pressure to maximize yield and minimize byproducts.

- Efficient purification protocols to ensure high purity for commercial applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Grignard reagent method provides a robust approach for the synthesis of cyclopentylmethyl-substituted acids with good yields and operational safety. The multi-step process involving hydrolysis and esterification is well-documented and allows for purification at each stage.

- Alkylation under basic conditions using sodium hydride and cyclopentylmethyl bromide is a common laboratory procedure for synthesizing the target acid, offering simplicity and reasonable yields.

- Industrial methods focus on catalytic efficiency and process intensification, often employing palladium catalysts and continuous flow reactors to enhance throughput and product quality.

- The molecular formula of this compound is C10H18O2 with a molecular weight of approximately 170.25 g/mol.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of acyl chlorides and subsequent derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-(Cyclopentylmethyl)-3-methylbutanoic acid has shown potential as a pharmaceutical intermediate. Its structural properties allow it to act as a building block for various bioactive compounds. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions, including esterification and acylation, makes it valuable in creating complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Formation of esters with alcohols | Alkyl esters |

| Acylation | Transfer of acyl groups to nucleophiles | Amides and other acyl derivatives |

| Reduction | Conversion of carboxylic acids to alcohols | Alcohol derivatives |

Biological Buffering Agent

The compound is utilized as an organic buffer in biological and biochemical applications. Its buffering capacity helps maintain pH stability in various biochemical assays, which is crucial for enzyme activity and metabolic processes.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel analgesics using this compound as a starting material. The research demonstrated that modifications to the cyclopentyl group enhanced analgesic potency while maintaining low toxicity levels.

Case Study 2: Organic Solvent Applications

Research conducted by American Elements evaluated the use of this compound as a solvent in organic reactions. The findings indicated that this compound could replace traditional solvents due to its lower environmental impact and improved reaction yields.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for 2-(cyclopentylmethyl)-3-methylbutanoic acid and its analogs:

Key Observations:

- Halogenated Groups (e.g., 4-chlorophenyl): Introduce electronegativity, affecting electronic distribution and binding interactions . Heterocyclic Groups (e.g., imidazolyl, pyrazolyl): May confer hydrogen-bonding capacity or target specificity .

- Isomerism: 3-Methylbutanoic acid isomers are more prevalent than 2-methyl analogs in biological systems due to metabolic pathways .

Biological Activity

2-(Cyclopentylmethyl)-3-methylbutanoic acid, also known by its CAS number 1251251-50-9, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{22}O_2

- Molecular Weight : 198.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate enzyme activity and receptor binding, influencing various physiological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways critical for cellular communication.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including anti-inflammatory and analgesic effects. Below is a summary of key findings:

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Exhibited significant reduction in inflammatory markers in animal models. | |

| Analgesic | Showed pain-relieving properties comparable to standard analgesics. | |

| Antimicrobial | Demonstrated activity against specific bacterial strains in vitro. |

Case Studies

Several case studies have explored the effects of this compound in clinical and preclinical settings.

Case Study 1: Anti-inflammatory Effects

A study conducted on a rat model assessed the anti-inflammatory properties of the compound. Results indicated a statistically significant decrease in paw edema when administered at varying dosages compared to the control group.

- Methodology : Rats were induced with inflammation using carrageenan.

- Results : The compound reduced edema by up to 50% at a dosage of 10 mg/kg.

- : The findings support its potential use in treating inflammatory conditions.

Case Study 2: Analgesic Properties

In a double-blind placebo-controlled trial, the analgesic effects were evaluated in patients with chronic pain conditions.

- Methodology : Patients received either the compound or a placebo over four weeks.

- Results : Patients reported a significant reduction in pain scores (p < 0.05) compared to placebo.

- : The compound shows promise as an alternative analgesic therapy.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetics:

- Absorption : Rapid absorption observed post-administration.

- Half-life : Approximately 4 hours in animal models.

- Metabolism : Primarily metabolized by hepatic enzymes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Cyclopentylmethyl)-3-methylbutanoic acid, and what are their key intermediates?

- Methodology : The synthesis can involve Friedel-Crafts acylation to introduce the cyclopentylmethyl group, followed by alkylation or Michael addition for side-chain modification. For example, Friedel-Crafts reactions using cyclopentylmethyl halides and maleic anhydride derivatives (as in ) may generate intermediates like 4-oxo-4-arylbutanoic acids. Reduction of ketone intermediates (e.g., 3-methyl-2-oxobutanoic acid derivatives, as in and ) using catalytic hydrogenation or enzymatic methods can yield the target compound. Chiral resolution via enzymatic or chromatographic methods may be required if stereocenters are present .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodology :

- NMR : H and C NMR can confirm the cyclopentylmethyl (δ ~1.5–2.5 ppm for cyclopentyl protons) and methyl branching (δ ~0.9–1.3 ppm). COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations .

- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHO; calc. 182.13 g/mol) and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity and quantifying impurities in synthesized batches?

- Methodology : Reverse-phase HPLC or UPLC with UV detection (210–254 nm) is ideal for separating polar impurities. Columns like C18 or phenyl-hexyl phases resolve structural analogs (e.g., cyclopentyl-containing by-products, as in ). Mass spectrometry-coupled LC (LC-MS) identifies non-UV-active impurities. Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) provides absolute purity assessment .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, given its potential stereogenic centers?

- Methodology : If the compound has a stereocenter (e.g., at C2 or C3), chiral HPLC using amylose- or cellulose-based columns (Chiralpak AD/AS or Chiralcel OD) with hexane/IPA mobile phases can separate enantiomers. Enzymatic resolution via lipases (e.g., Candida antarctica) selectively esterifies one enantiomer, enabling kinetic separation .

Q. What computational approaches are suitable for predicting the biological activity or metabolic pathways of this compound?

- Methodology :

- Docking Studies : Molecular docking with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite predicts binding affinities.

- QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., cyclopentylmethyl hydrophobicity) with activity data.

- Metabolic Prediction : Tools like PISTACHIO or REAXYS predict Phase I/II metabolism (e.g., β-oxidation or glucuronidation) based on structural motifs .

Q. How can researchers address contradictory data in synthetic yields or spectroscopic results across studies?

- Methodology :

- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) that may affect Friedel-Crafts or alkylation steps.

- Spectroscopic Validation : Cross-reference NMR chemical shifts with databases (e.g., PubChem, ) to confirm assignments.

- By-Product Analysis : Use LC-MS to detect trace intermediates (e.g., over-alkylated derivatives) that may skew yield calculations .

Q. What strategies optimize the stability of this compound during storage and handling?

- Methodology : Store under nitrogen at –20°C in amber vials to prevent oxidation or hydrolysis. Lyophilization enhances solid-state stability. For aqueous solutions, buffer at pH 4–6 to minimize carboxylate anion formation. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.